molecular formula C22H20N4O5 B11114189 (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B11114189
M. Wt: 420.4 g/mol
InChI Key: CPTMPVMKONDQDG-UHFFFAOYSA-N
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Description

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indolinone moiety, a hydrazone linkage, and a benzamide group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using a terminal alkyne and an aryl halide.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the indolinone derivative with hydrazine hydrate.

    Benzamide Formation: The final step involves the reaction of the hydrazone intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or indolinone moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against various biological targets, such as enzymes or receptors, and its potential as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H20N4O5/c1-4-11-26-16-8-6-5-7-15(16)20(22(26)29)25-24-19(27)13-23-21(28)14-9-10-17(30-2)18(12-14)31-3/h1,5-10,12,29H,11,13H2,2-3H3,(H,23,28)

InChI Key

CPTMPVMKONDQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O)OC

Origin of Product

United States

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